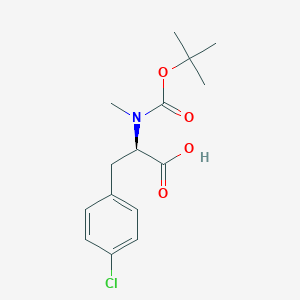

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

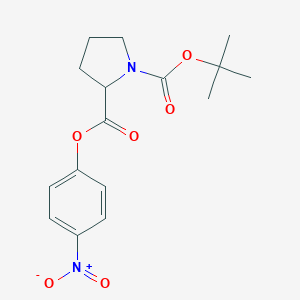

“®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 . It’s a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.

Applications De Recherche Scientifique

Synthesis and Biochemical Applications

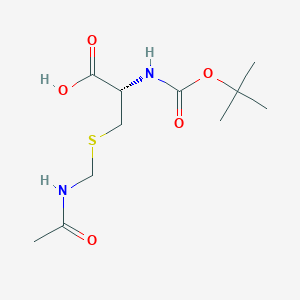

- The compound is used as a key intermediate in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids. This synthesis is achieved through a multi-step process starting from L-cystine (Qin et al., 2014).

Enantioselective Synthesis

- It's involved in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). This process includes the preparation of enantiomerically pure glycine derivatives, crucial for developing neuroexcitant substances (Pajouhesh et al., 2000).

Chromatographic Separation of Isomers

- The compound is utilized in liquid chromatographic methods for the chiral resolution of its isomers. This involves derivatization and chromatography on silica gel, crucial for separating and analyzing chiral compounds (Vaccher et al., 1991).

Chemical Transformations

- It's used in chemical transformations, such as the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is then utilized in acid-catalyzed reactions with various amines. This is important in synthesizing a range of substitution products (Baš et al., 2001).

Asymmetric Synthesis

- The compound is involved in the asymmetric synthesis of unsaturated β-amino acid derivatives, a critical process in developing pharmaceuticals and fine chemicals (Davies et al., 1997).

Quantitative Analysis in Amino Acid and Peptide Derivatives

- The tert-butyloxycarbonyl group, a part of this compound, is quantitatively cleaved from N-blocked amino acids and peptides, aiding in the accurate determination of these derivatives in biochemical analysis (Ehrlich-Rogozinski, 1974).

Application in Asymmetric Hydrogenation

- It's used in the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid through asymmetric hydrogenation, showcasing its role in producing enantiomerically pure compounds (Kubryk & Hansen, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Orientations Futures

Future research could explore the synthesis, properties, and potential applications of this compound. Given its structural similarity to boronic esters, it could potentially be used as a building block in organic synthesis .

Relevant Papers

The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses the use of boronic esters in organic synthesis, which could potentially be relevant to this compound .

Propriétés

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

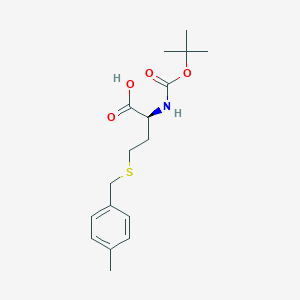

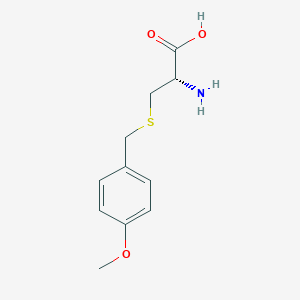

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

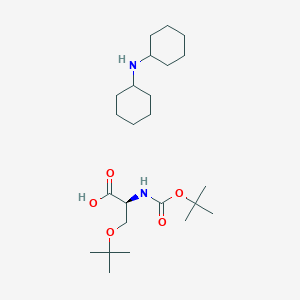

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)